molecular formula C23H19N3O B3294421 (E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide CAS No. 887198-31-4

(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide

Cat. No. B3294421
CAS RN: 887198-31-4
M. Wt: 353.4 g/mol
InChI Key: XUXDHGAZUZLAIV-NTEUORMPSA-N
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Description

The compound “(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide” is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridine derivatives has been a topic of interest in recent years . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .


Chemical Reactions Analysis

Imidazopyridines can undergo various chemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .

Mechanism of Action

PLK1 is a key regulator of mitosis, and its inhibition by (E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide leads to mitotic arrest and cell death in cancer cells. This compound binds to the ATP-binding pocket of PLK1 and prevents its activation, thereby disrupting the normal progression of the cell cycle.
Biochemical and physiological effects:
This compound has been shown to induce mitotic arrest and cell death in cancer cells, but it also affects normal cells. In vitro studies have demonstrated that this compound induces DNA damage and apoptosis in normal human fibroblasts. In vivo studies have shown that this compound induces neutropenia and thrombocytopenia in mice.

Advantages and Limitations for Lab Experiments

(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide is a potent and selective inhibitor of PLK1, making it a valuable tool for studying the role of PLK1 in cancer and other diseases. However, its toxicity and off-target effects need to be carefully considered when designing experiments.

Future Directions

1. Combination therapy: (E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide has been shown to enhance the efficacy of other chemotherapeutic agents in preclinical models of cancer. Future studies could explore the potential of this compound in combination with other drugs for cancer therapy.
2. Biomarker identification: PLK1 expression has been correlated with poor prognosis in various cancers. Future studies could investigate the use of PLK1 as a biomarker for patient selection and monitoring of treatment response.
3. Structural optimization: this compound is a relatively large molecule, which limits its bioavailability and pharmacokinetic properties. Future studies could focus on optimizing the structure of this compound to improve its pharmacological properties.
4. Targeting other kinases: PLK1 is a member of the polo-like kinase family, which includes four other members. Future studies could investigate the potential of this compound or other PLK1 inhibitors to target other kinases in the family.

Scientific Research Applications

(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the proliferation of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have demonstrated that this compound suppresses tumor growth in xenograft models of various cancers.

properties

IUPAC Name

(E)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-6-5-15-26-16-21(25-23(17)26)19-10-12-20(13-11-19)24-22(27)14-9-18-7-3-2-4-8-18/h2-16H,1H3,(H,24,27)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXDHGAZUZLAIV-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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